molecular formula C35H36BrN3O4 B611294 Teslexivir CAS No. 1075798-37-6

Teslexivir

カタログ番号 B611294
CAS番号: 1075798-37-6
分子量: 642.594
InChIキー: IYWCUQWSZXLRNG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Teslexivir is a small molecule drug that is a potent antiviral agent . It is a potent and selective inhibitor of the interaction between two essential viral proteins, E1 and E2 . This interaction is a necessary step in the DNA replication and thus viral production for Human Papilloma Virus (HPV) 6 and 11 . Teslexivir can be used for condyloma research .

科学的研究の応用

  • Treatment of Human Smallpox Disease : Tecovirimat is approved in the USA for treating human smallpox disease caused by the variola virus. It acts by inhibiting the orthopoxvirus VP37 envelope wrapping protein, crucial for the virus's dissemination within the host (Hoy, 2018).

  • Effectiveness Against Monkeypox Virus : In studies, Tecovirimat has shown effectiveness in treating monkeypox. It improved survival and reduced the severity of clinical manifestations when treatment was initiated promptly after infection (Russo et al., 2018).

  • Use in Monkeypox Outbreaks : During the 2022 monkeypox outbreak, Tecovirimat was used under an FDA-regulated Expanded Access Investigational New Drug mechanism. It showed efficacy in reducing symptoms and had a favorable safety profile (O'Laughlin et al., 2022).

  • Preclinical Studies and Animal Models : Tecovirimat has been studied extensively in animal models for its efficacy against orthopoxviruses. These studies are crucial for understanding its potential in treating human infections, as direct trials on humans for diseases like smallpox are not ethical or feasible (Jordan et al., 2010).

  • Treatment of Severe Monkeypox Infections : In case studies involving severe monkeypox infections, patients treated with Tecovirimat showed rapid clinical improvement and a significant decrease in viremia, demonstrating its potential as an effective treatment option (Hermanussen et al., 2022).

  • Expanded Applications Against Orthopoxviruses : Beyond smallpox and monkeypox, Tecovirimat shows broad efficacy against various orthopoxviruses in vitro and in vivo, suggesting its potential use in treating emerging orthopoxvirus diseases and in biosecurity preparedness (Russo et al., 2020).

作用機序

Teslexivir acts as a potent and selective inhibitor of the interaction between two essential viral proteins, E1 and E2 . This interaction is a necessary step in the DNA replication and thus viral production for Human Papilloma Virus (HPV) 6 and 11 .

Safety and Hazards

Analysis of the topline data from a Phase 2 clinical trial demonstrated that Teslexivir met all its primary safety objectives . It showed a benign safety and tolerability profile, comparable to placebo . Adverse events and local skin reactions in the Teslexivir group were also comparable with placebo, with mostly mild adverse events in both groups . No serious adverse events were observed .

特性

IUPAC Name

4-[2-[2-(4-benzylphenyl)-2-(2-methyl-6-piperidin-1-ylphenyl)hydrazinyl]-2-oxoethyl]-5-bromo-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36BrN3O4/c1-24-10-9-13-31(38-18-7-4-8-19-38)34(24)39(28-16-14-26(15-17-28)20-25-11-5-3-6-12-25)37-33(40)22-27-21-32(43-2)29(35(41)42)23-30(27)36/h3,5-6,9-17,21,23H,4,7-8,18-20,22H2,1-2H3,(H,37,40)(H,41,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWCUQWSZXLRNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCCCC2)N(C3=CC=C(C=C3)CC4=CC=CC=C4)NC(=O)CC5=CC(=C(C=C5Br)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

642.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Teslexivir

CAS RN

1075798-37-6
Record name Teslexivir [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1075798376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TESLEXIVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZ91E95340
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。